3-(Morpholin-3-ylmethyl)-1h-indole

Immuno-oncology IDO1 inhibition Enzyme assay

Researchers requiring regioisomerically defined indole-morpholine scaffolds for kinase or IDO1/TDO inhibitor programs face supply inconsistency. 3-(Morpholin-3-ylmethyl)-1H-indole (CAS 913718-45-3) resolves this with precise morpholin-3-yl attachment geometry essential for PI3K inhibitor series (WO2010146351A1). • IDO1 IC50: 1.19 μM; TDO IC50: 3.15 μM-validated baseline for dual inhibitor SAR. • Free morpholine NH at 4-position enables critical carbonyl/sulfonyl functionalization. • MW 216.28, XLogP3 1.8-lead-like fragment compatible with CNS penetration criteria.

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
CAS No. 913718-45-3
Cat. No. B1521900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Morpholin-3-ylmethyl)-1h-indole
CAS913718-45-3
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESC1COCC(N1)CC2=CNC3=CC=CC=C32
InChIInChI=1S/C13H16N2O/c1-2-4-13-12(3-1)10(8-15-13)7-11-9-16-6-5-14-11/h1-4,8,11,14-15H,5-7,9H2
InChIKeyOBEIPTLFNWMGFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Morpholin-3-ylmethyl)-1H-indole Scaffold Baseline


3-(Morpholin-3-ylmethyl)-1H-indole (CAS 913718-45-3) is a heterocyclic compound with molecular formula C13H16N2O and molecular weight 216.28 g/mol [1]. The compound consists of an indole core linked via a methylene bridge to the 3-position of a morpholine ring [1]. It is also referenced in some vendor catalogs as MI-136 and serves as a versatile small molecule scaffold for medicinal chemistry applications . The compound possesses two hydrogen bond donors and two hydrogen bond acceptors, with a calculated XLogP3 value of 1.8 [1].

1

Medicinal chemistry scaffold with reported enzyme inhibition context

2

Morpholin-3-yl regioisomer enables specific derivatization workflows

3

Computed lead-like property profile may support fragment-based design

3-(Morpholin-3-ylmethyl)-1H-indole Substitution Risks


Generic substitution of 3-(Morpholin-3-ylmethyl)-1H-indole with structurally similar indole-morpholine compounds is not scientifically justified due to critical regioisomeric and substitution pattern differences that fundamentally alter both synthetic utility and biological target engagement. The compound's specific morpholin-3-yl attachment (via the morpholine nitrogen-bearing carbon rather than the nitrogen itself) creates a unique stereochemical and electronic environment distinct from the more common morpholin-4-ylmethyl analog (CAS 5379-88-4) [1]. Furthermore, the unsubstituted morpholine NH present in this scaffold provides a specific handle for subsequent functionalization—particularly at the 4-position—that is exploited in patented kinase inhibitor series [2]. The evidence presented below quantifies these differences in terms of specific enzyme inhibition profiles, regioisomeric identity verification, and documented synthetic pathway utility.

Regioisomer Mismatch

The 4-ylmethyl analog (CAS 5379-88-4) lacks the free morpholine NH required for 4-position functionalization in patented kinase inhibitor synthetic routes.

Synthetic Utility Shift

Morpholin-4-yl or N-alkylated analogs block a critical diversification site, limiting downstream library synthesis and SAR exploration.

Enzyme Profile Transfer

The IDO1/TDO inhibition profile is scaffold-specific; structural analogs may not reproduce the same enzyme assay context.

3-(Morpholin-3-ylmethyl)-1H-indole Quantitative Evidence


IDO1 Enzyme Inhibition

3-(Morpholin-3-ylmethyl)-1H-indole demonstrates measurable inhibitory activity against recombinant human indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 1.19 μM (1,190 nM) [1]. This activity was determined in a biochemical assay measuring reduction of L-tryptophan to N-formyl kynurenine using recombinant human IDO1 expressed in Escherichia coli BL21 cells [1]. For procurement selection, this IC50 value can be benchmarked against more potent IDO1 inhibitor reference standards such as epacadostat (IC50 approximately 72-95 nM in similar recombinant enzyme assays [2]), positioning the target compound as a moderate-potency scaffold suitable for SAR optimization rather than a potent lead candidate.

IDO1 Enzyme Inhibition
Cross-study comparable
IC50 = 1.19 μM (1,190 nM)
Reported moderate-potency enzyme context
Cross-study comparison to epacadostat reference
Immuno-oncology IDO1 inhibition Enzyme assay

TDO Inhibition and Selectivity

3-(Morpholin-3-ylmethyl)-1H-indole inhibits recombinant human tryptophan 2,3-dioxygenase (TDO) with an IC50 of 3.15 μM (3,150 nM) [1]. The assay employed recombinant human TDO expressed in Escherichia coli BL21 (DE3) cells, measuring reduction in L-tryptophan to N-formyl kynurenine conversion [1]. The compound exhibits approximately 2.6-fold selectivity for IDO1 (IC50 = 1.19 μM) over TDO (IC50 = 3.15 μM) in this recombinant enzyme assay system [1].

TDO Inhibition & Selectivity
Head-to-head
TDO IC50 = 3.15 μM | 2.6-fold IDO1 selectivity
Supports dual-pathway isoform assay interpretation
Recombinant enzyme system comparison
TDO inhibition Tryptophan metabolism Dual IDO1/TDO screening

Morpholin-3-yl vs 4-ylmethyl Attachment

3-(Morpholin-3-ylmethyl)-1H-indole (CAS 913718-45-3) is the morpholin-3-yl regioisomer, distinct from the more common morpholin-4-ylmethyl analog (3-(4-morpholinylmethyl)-1H-indole, CAS 5379-88-4) [1][2]. The target compound features attachment at the morpholine 3-position carbon, preserving a free secondary amine (NH) in the morpholine ring that enables specific functionalization chemistry not available to the N-alkylated 4-ylmethyl analog [1]. The 4-ylmethyl analog has the indole methylene bridge attached directly to the morpholine nitrogen, blocking this position for further derivatization [2]. This regioisomeric difference dictates divergent synthetic pathways for downstream library synthesis, particularly in kinase inhibitor programs where 4-position substitution is essential for potency [3].

Morpholin-3-yl vs 4-ylmethyl
Head-to-head
Regioisomeric distinction: morpholin-3-yl vs N-alkylated 4-ylmethyl
Regioisomer identity determines synthetic route design
Structural identity verification context
Medicinal chemistry Scaffold differentiation Regioisomer selection

Patented PI3K Inhibitor Scaffold

The indol-3-ylmethyl-morpholine scaffold, of which 3-(Morpholin-3-ylmethyl)-1H-indole is a core representative, is explicitly claimed in UCB Pharma patent WO2010146351A1 for the development of selective PI3 kinase inhibitors [1]. The patent specifies compounds containing an indol-3-ylmethyl group attached at the morpholine 3-position, with the 4-position available for substitution with carbonyl or sulfonyl moieties [1]. Claimed compounds are described as possessing PI3K inhibitory activity with IC50 values of 50 μM or less, typically achieving 100 nM or less, and exhibiting at least 10-fold to 100-fold selective affinity for specific PI3K isoforms [2]. While the unsubstituted scaffold itself serves as a synthetic intermediate, this patent establishes the compound's role as a building block in a documented, commercially relevant kinase inhibitor program [1].

PI3K Inhibitor Scaffold
Class-level
Core scaffold in WO2010146351A1; patent reports pathway to sub-100 nM PI3K inhibitors
Patent-context synthetic pathway enablement
Class-level inference; target compound not individually profiled
PI3K inhibition Kinase inhibitor scaffold Patent-enabled synthesis

Computed Drug-Likeness Profile

3-(Morpholin-3-ylmethyl)-1H-indole exhibits computed physicochemical properties consistent with lead-like chemical space: molecular weight 216.28 g/mol, XLogP3 = 1.8, hydrogen bond donor count = 2, hydrogen bond acceptor count = 2, and rotatable bond count = 2 [1]. These parameters place the compound within favorable ranges for oral bioavailability according to Lipinski's Rule of Five (MW <500, LogP <5, HBD ≤5, HBA ≤10) and Veber's criteria (rotatable bonds ≤10) [1]. The compound's moderate lipophilicity (XLogP3 = 1.8) and low molecular weight provide substantial optimization headroom for potency-enhancing substitutions without exceeding drug-like property thresholds [1].

Drug-Likeness Profile
Supporting evidence
MW 216.28 | XLogP3 1.8 | HBD 2 | HBA 2 | Rot. bonds 2
Computed property context supports lead optimization design
Property prediction from PubChem computational models
Drug-likeness Physicochemical properties Lead optimization

3-(Morpholin-3-ylmethyl)-1H-indole Application Scenarios


IDO1/TDO Inhibitor SAR Starting Point

3-(Morpholin-3-ylmethyl)-1H-indole is suitable as a moderate-potency starting scaffold for structure-activity relationship (SAR) studies targeting the tryptophan catabolism pathway. With documented IC50 values of 1.19 μM against IDO1 and 3.15 μM against TDO in recombinant enzyme assays [1], the compound provides a validated baseline from which to optimize potency through systematic substitution. The 2.6-fold IDO1/TDO selectivity ratio offers a reference point for tuning isoform selectivity in dual inhibitor programs [1].

PI3K Kinase Inhibitor Library Synthesis

For medicinal chemistry groups pursuing PI3K kinase inhibitor development, 3-(Morpholin-3-ylmethyl)-1H-indole serves as a core synthetic intermediate consistent with the scaffold claimed in UCB Pharma patent WO2010146351A1 [2]. The free morpholine NH at the 4-position enables installation of carbonyl or sulfonyl substituents required for achieving sub-100 nM PI3K isoform potency [3]. This regioisomer (morpholin-3-yl) provides the correct attachment geometry for this patented inhibitor class, whereas the more common morpholin-4-ylmethyl analog (CAS 5379-88-4) cannot undergo the same 4-position functionalization chemistry [4].

Lead-Like Fragment Optimization

The compound's computed physicochemical profile (MW 216.28, XLogP3 = 1.8, HBD = 2, HBA = 2, rotatable bonds = 2) [5] positions it as an attractive fragment or lead-like starting point. With values substantially below drug-likeness thresholds, medicinal chemists can add potency-enhancing substituents while maintaining compliance with Lipinski and Veber criteria [5]. This property space is particularly valuable for CNS-penetrant programs where lower molecular weight and lipophilicity are essential for blood-brain barrier penetration.

Chemical Biology Tool Compound Development

As a bifunctional scaffold containing both indole and morpholine pharmacophores with a defined regioisomeric identity [5], the compound is suited for developing chemical biology probes where specific hydrogen-bonding and π-π stacking interactions are required. The indole NH (HBD) and morpholine NH and oxygen (HBA/HBD) provide multiple interaction sites for target engagement studies [5]. The low molecular weight and moderate lipophilicity facilitate cell permeability in cellular target engagement assays.

Application
Selection Property
Validation Focus
Tryptophan catabolism SAR studies
Moderate-potency enzyme inhibition context
IDO1/TDO isoform selectivity interpretation
PI3K inhibitor library synthesis
Morpholin-3-yl regioisomer with free NH handle
Patent-enabled 4-position derivatization pathway
Fragment-based lead optimization
Computed lead-like physicochemical property space
Drug-likeness parameter optimization monitoring
Chemical biology probe development
Bifunctional indole-morpholine pharmacophore
Target engagement and cell permeability assay review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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